
4-(3-Methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Also known as MPPC, the compound is a piperidine derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of MPPC is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. Additionally, MPPC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
Studies have shown that MPPC exhibits anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. Additionally, MPPC has been shown to inhibit the activity of MMPs, which play a role in cancer cell invasion and metastasis. Furthermore, MPPC has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPPC has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MPPC. One potential direction is the development of MPPC-based drugs for the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of MPPC and its potential applications in the treatment of cancer. Furthermore, studies are needed to investigate the potential side effects and toxicity of MPPC in animal models and humans.
Méthodes De Synthèse
MPPC can be synthesized using various methods, including the reaction between 3-methylphenylacetic acid and piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The reaction yields 4-(3-Methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid as the final product. Other methods of synthesis include the reaction between 3-methylbenzaldehyde and piperidine in the presence of a catalyst such as copper iodide.
Applications De Recherche Scientifique
MPPC has been studied for its potential applications in the field of medicine. Studies have shown that the compound exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, MPPC has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
4-(3-methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-14(18)17-9-7-16(8-10-17,15(19)20)13-6-4-5-12(2)11-13/h3-6,11H,1,7-10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZUDNLGNLCFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/no-structure.png)
![N-[4-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2956369.png)
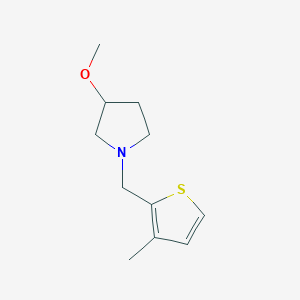
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2956371.png)
![N-(3-ethylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2956373.png)

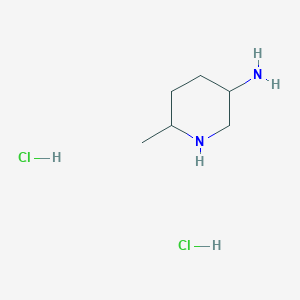

![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)
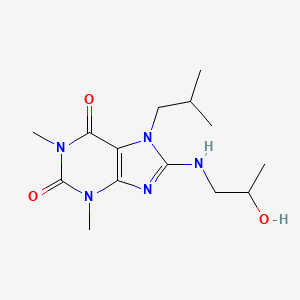
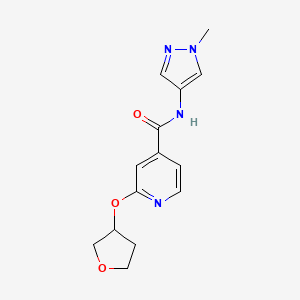
![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)
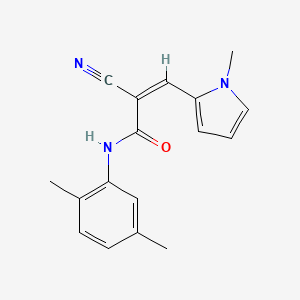
![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956391.png)